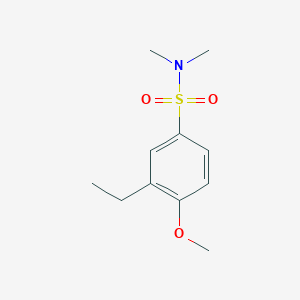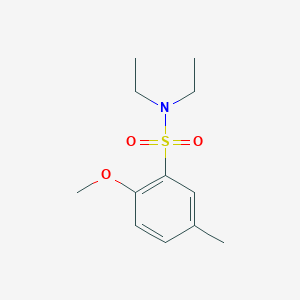
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide, also known as Sonepcizumab, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide acts as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and metastasis. By inhibiting CAIX, this compound reduces the acidity of the tumor microenvironment, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit the growth and metastasis of various cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in tumor growth and metastasis. However, this compound has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, the cost of synthesizing this compound may be a limiting factor for some research groups.
Direcciones Futuras
There are several potential future directions for 4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide research. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on tumor growth and metastasis in human clinical trials. Additionally, researchers may explore the possibility of combining this compound with other anti-cancer drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is synthesized through a multistep process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form this compound. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Ethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also suggested that this compound has the potential to treat diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Fórmula molecular |
C17H28N2O2S |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H28N2O2S/c1-6-13-7-9-15(10-8-13)22(20,21)18-14-11-16(2,3)19-17(4,5)12-14/h7-10,14,18-19H,6,11-12H2,1-5H3 |
Clave InChI |
SMFPOUQIDIJJAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Solubilidad |
35.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)



![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)